molecular formula C15H17N5 B15394000 Pyridine, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)- CAS No. 123640-40-4

Pyridine, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-

Cat. No.: B15394000
CAS No.: 123640-40-4
M. Wt: 267.33 g/mol
InChI Key: NUSDWFJXOBDGNV-UHFFFAOYSA-N
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Description

Pyridine, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)- (hereafter referred to as L1) is a tridentate N-donor ligand featuring a central pyridine ring substituted at the 2 and 6 positions with 3,5-dimethylpyrazole groups. This ligand is notable for its ability to form stable coordination complexes with transition metals, particularly copper(I) and chromium(III), due to its rigid geometry and strong σ-donor/π-acceptor properties .

In copper(I) complexes, L1 facilitates the formation of tetranuclear clusters, such as [Cu₄I₄(L1)₂], where each copper center adopts a tetrahedral geometry coordinated by two nitrogen atoms from L1 and two iodine ions . These complexes exhibit weak π-π interactions in their crystal structures, leading to chain-like arrangements along specific crystallographic axes . In chromium(III) chemistry, L1 derivatives (e.g., methyl- or iodine-substituted variants) form octahedral complexes like [Cr(L1)₂]³⁺, which serve as molecular rubies with tunable photophysical properties, including spin-flip rates and emission energies .

Properties

CAS No.

123640-40-4

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine

InChI

InChI=1S/C15H17N5/c1-10-8-12(3)19(17-10)14-6-5-7-15(16-14)20-13(4)9-11(2)18-20/h5-9H,1-4H3

InChI Key

NUSDWFJXOBDGNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC=C2)N3C(=CC(=N3)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Coordination Behavior and Geometry

  • L1 vs. C4-BPP/C5-BPP : While L1 forms tetrahedral Cu(I) clusters, C4-BPP and C5-BPP preferentially bind actinides (An(III)) and lanthanides (Ln(III)) in extraction systems. The tert-butyl groups in C4-BPP enhance selectivity for Am(III) over Eu(III) (SF ≈ 200) by optimizing steric and electronic interactions, despite lower stability constants compared to C5-BPP .
  • L1 vs. bppy : The absence of methyl groups in bppy reduces steric bulk, allowing for more flexible coordination modes in Zn(II) and Co(II) complexes .

Photophysical Properties

  • L1 derivatives (e.g., iodinated IMebipzp in [Cr(IMebipzp)₂]³⁺) exhibit redshifted emission compared to methyl-substituted analogues due to heavy-atom effects, which accelerate spin-orbit coupling in chromium(III) complexes .

Substituent Effects on Performance

  • Steric Effects : Bulky substituents (e.g., tert-butyl in C4-BPP) improve selectivity in solvent extraction by preventing undesired ligand-metal rearrangements .
  • Electronic Effects : Electron-withdrawing groups (e.g., iodine in IMebipzp) lower metal-centered excited states in Cr(III) complexes, altering emission energies .

Q & A

What are the optimal synthetic routes for Pyridine, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-, and how can its purity be validated?

Basic Research Focus
The ligand is synthesized via nucleophilic substitution, typically starting with 2,6-bis(bromomethyl)pyridine and 3,5-dimethylpyrazole. The reaction requires refluxing in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the pyrazole NH group. Post-synthesis, purification involves column chromatography or recrystallization.
Validation Methodologies :

  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N.
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.1–2.3 ppm (methyl groups on pyrazole), δ 6.5–8.5 ppm (pyridine/pyrazole aromatic protons) .
    • ATR-IR : Absorptions at ~3100 cm⁻¹ (C-H aromatic), ~1600 cm⁻¹ (C=N pyrazole).
  • Single-Crystal X-ray Diffraction (SCXRD) : Definitive structural confirmation .

How does Pyridine, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)- act as a tridentate ligand in coordination chemistry?

Basic Research Focus
The ligand binds via three donor sites: the pyridine nitrogen and two pyrazole nitrogens. Its flexibility allows coordination to transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺) in octahedral or square-planar geometries.
Methodological Considerations :

  • Metal-Ligand Stoichiometry : Titration experiments monitored via UV-Vis spectroscopy to determine binding constants.
  • EPR Spectroscopy : For paramagnetic metal centers (e.g., Cu²⁺), revealing geometric distortions.
  • Magnetic Susceptibility : To assess spin states in Fe³⁺ complexes.
    Example : In zinc complexes, the ligand stabilizes high-spin configurations, as seen in [Zn(bdmppy)]²⁺ structures .

What challenges arise in crystallographic refinement of metal complexes with this ligand, and how are they resolved?

Advanced Research Focus
Challenges :

  • Disorder in Methyl Groups : Dynamic motion of 3,5-dimethyl substituents complicates electron density maps.
  • Twinned Crystals : Common in low-symmetry space groups.
    Solutions :
  • SHELX Suite : Use SHELXL for anisotropic refinement of heavy atoms and SHELXE for phase extension in twinned data .
  • DFT Calculations : To validate bond lengths/angles when experimental data is ambiguous .

How do steric effects from the 3,5-dimethyl groups influence catalytic activity in metal complexes?

Advanced Research Focus
The methyl groups create steric bulk, impacting:

  • Substrate Access : Larger substrates (e.g., styrene in oxidation catalysis) show reduced binding efficiency.
  • Metal Center Geometry : Distorts coordination spheres, favoring distorted octahedral over square-planar geometries.
    Experimental Design :
  • Kinetic Studies : Compare turnover rates for sterically hindered vs. unhindered substrates.
  • X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond distances under catalytic conditions.
    Case Study : Cu²⁺ complexes of this ligand exhibit lower catalytic efficiency in epoxidation compared to less hindered analogs .

How can contradictory spectroscopic and crystallographic data for this ligand be reconciled?

Advanced Research Focus
Common Contradictions :

  • NMR vs. SCXRD : Discrepancies in proton environments due to solution vs. solid-state dynamics.
  • IR Peaks vs. Computational Predictions : Anharmonic vibrations not captured by DFT.
    Resolution Strategies :
  • Variable-Temperature NMR : To detect dynamic processes (e.g., pyrazole ring flipping).
  • Periodic DFT : Simulate solid-state IR spectra using programs like CRYSTAL17 .
  • Cross-Validation : Pair SCXRD with EXAFS for metal-ligand bond consistency .

What are the applications of this ligand in supramolecular chemistry?

Advanced Research Focus
The ligand’s π-conjugated system and rigid geometry enable:

  • Self-Assembly : Formation of metal-organic frameworks (MOFs) with tunable pore sizes.
  • Host-Guest Chemistry : Selective binding of aromatic guests via π-π interactions.
    Methodologies :
  • Gas Adsorption Studies : N₂/CO₂ isotherms to assess MOF porosity.
  • Fluorescence Quenching Assays : To probe guest inclusion in solution .

How does solvent polarity affect the ligand’s electronic properties in metal complexes?

Advanced Research Focus
Solvent effects modulate the ligand’s donor strength:

  • Low Polarity (e.g., CHCl₃) : Weak field ligand → high-spin metal centers.
  • High Polarity (e.g., DMF) : Enhanced σ-donation → low-spin configurations.
    Experimental Approaches :
  • Cyclic Voltammetry : Measure redox potentials in different solvents.
  • EPR in Frozen Solutions : Resolve spin-state changes with solvent .

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